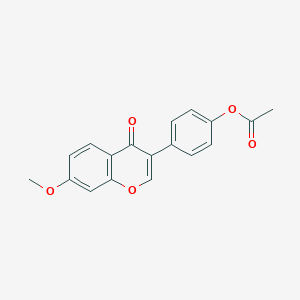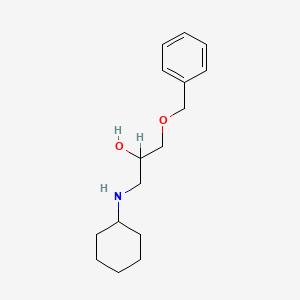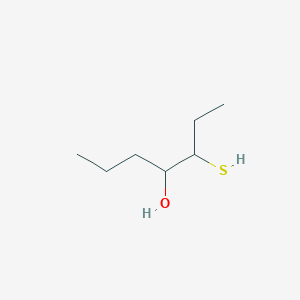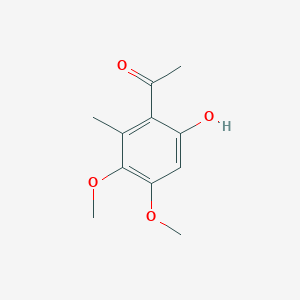![molecular formula C7H13N3OSSi B14516409 3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine CAS No. 62747-44-8](/img/structure/B14516409.png)
3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine is a chemical compound that features a triazine ring substituted with a methylsulfanyl group and a trimethylsilyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine typically involves the reaction of a triazine precursor with methylsulfanyl and trimethylsilyl reagents. One common method involves the use of trimethylsilyl chloride (TMSCl) to introduce the trimethylsilyloxy group. The reaction conditions often require a base such as triethylamine to facilitate the nucleophilic attack on the silicon atom, resulting in the formation of the trimethylsilyl ether .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alcohols or amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the trimethylsilyloxy group can result in the formation of various ethers or amines.
Wissenschaftliche Forschungsanwendungen
3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine has several applications in scientific research, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine involves its interaction with molecular targets through its functional groups. The trimethylsilyloxy group can act as a protecting group for hydroxyl functionalities, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methylsulfanyl)-1,2,4-triazine: Lacks the trimethylsilyloxy group, making it less versatile in certain synthetic applications.
5-[(Trimethylsilyl)oxy]-1,2,4-triazine: Lacks the methylsulfanyl group, which may reduce its reactivity in redox reactions.
3-(Methylsulfanyl)-5-hydroxy-1,2,4-triazine: Contains a hydroxyl group instead of the trimethylsilyloxy group, affecting its stability and reactivity
Uniqueness
3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine is unique due to the presence of both the methylsulfanyl and trimethylsilyloxy groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields of research.
Eigenschaften
CAS-Nummer |
62747-44-8 |
|---|---|
Molekularformel |
C7H13N3OSSi |
Molekulargewicht |
215.35 g/mol |
IUPAC-Name |
trimethyl-[(3-methylsulfanyl-1,2,4-triazin-5-yl)oxy]silane |
InChI |
InChI=1S/C7H13N3OSSi/c1-12-7-9-6(5-8-10-7)11-13(2,3)4/h5H,1-4H3 |
InChI-Schlüssel |
MLCAAFHIOAFJGR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=CN=NC(=N1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-2lambda~6~-pyrimido[4,5-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14516333.png)
![[Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane]](/img/structure/B14516341.png)
![([1,1'-Biphenyl]-4,4'-diyl)bis(tetraiodo-lambda~5~-phosphane)](/img/structure/B14516354.png)






![1-Methyl-5-oxo-4-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14516395.png)
![6-Oxo-5-[2-(4-sulfamoylphenyl)hydrazinylidene]-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516414.png)


![5a-Hydroxy-4,5,5a,6-tetrahydrobenzo[pqr]tetraphene-4,5,6-triyl triacetate](/img/structure/B14516428.png)
